Vicriviroc hydrochloride is a synthetic compound primarily investigated for its potential use in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Developed by Schering-Plough, this drug acts as a CCR5 antagonist, inhibiting the entry of HIV-1 into host cells by blocking the CCR5 receptor, which is one of the coreceptors utilized by the virus for cell entry. Vicriviroc is classified as a small molecule and is currently in various stages of clinical trials aimed at evaluating its efficacy and safety in HIV-1 management.
Vicriviroc hydrochloride is derived from a pyrimidine structure and belongs to the category of investigational drugs. It has been assigned the DrugBank accession number DB06652, with its hydrochloride salt form identified under DBSALT002033. The chemical formula for vicriviroc hydrochloride is , and it has a molecular weight of approximately 570.1 g/mol .
The synthesis of vicriviroc hydrochloride involves several chemical reactions that focus on constructing the pyrimidine backbone and introducing various functional groups to enhance its binding affinity to the CCR5 receptor. The compound was discovered through high-throughput screening and structure-activity relationship (SAR) analysis, which allowed researchers to optimize its antiviral properties compared to earlier compounds like SCH-C .
The synthetic pathway typically includes:
Detailed synthetic procedures are proprietary, but they often involve standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.
Vicriviroc hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The three-dimensional conformation reveals a hydrophobic pocket essential for binding to the CCR5 receptor:
Vicriviroc hydrochloride primarily undergoes non-covalent interactions with the CCR5 receptor, acting as an allosteric antagonist. The key reaction involves:
In vitro studies have demonstrated that vicriviroc effectively inhibits HIV-1 replication across various strains, including those resistant to other antiretroviral therapies.
The mechanism of action for vicriviroc hydrochloride involves:
Clinical trials have shown significant reductions in viral load among treated patients, indicating its potential effectiveness in managing HIV-1 infections .
Vicriviroc hydrochloride exhibits several notable physical and chemical properties:
Additional studies are required to fully characterize its physical properties under different environmental conditions.
Vicriviroc hydrochloride is primarily aimed at treating HIV-1 infections, particularly in patients who are treatment-naïve or those who have developed resistance to other therapies. Its application extends beyond monotherapy; it has shown synergistic effects when combined with other classes of antiretroviral drugs . Ongoing clinical trials continue to explore its efficacy, safety profile, and potential role in combination therapy regimens.
Vicriviroc hydrochloride (SCH 417690) is a pyrimidine-based small molecule belonging to the CCR5 antagonist class of antiretrovirals. It noncompetitively binds to a hydrophobic pocket within the CCR5 chemokine receptor's transmembrane helices, inducing conformational changes that prevent gp120-CD4 complex engagement. This allosteric inhibition specifically blocks cellular entry of CCR5-tropic (R5) HIV-1 strains, which account for >80% of treatment-naïve infections [1] [7]. Unlike fusion inhibitors or reverse transcriptase blockers, vicriviroc targets a host protein—the G-protein coupled receptor CCR5—exploiting the observation that individuals with CCR5-Δ32 mutations exhibit natural resistance to R5-tropic HIV-1 [3] [7]. Its mechanism spares CXCR4-tropic viruses, necessitating tropism screening via assays like Trofile™ before therapy initiation [7].
Vicriviroc emerged as an optimized successor to first-generation CCR5 inhibitors like SCH-C (SCH 351125). Although SCH-C demonstrated proof-of-concept for CCR5 blockade in clinical trials (achieving 1.5-log viral load reductions), its association with QTc prolongation and suboptimal pharmacokinetics limited development [5]. Vicriviroc was engineered to enhance antiviral potency while mitigating off-target effects. Key improvements included:
| Compound | Developer | Key Advancement | Clinical Outcome |
|---|---|---|---|
| SCH-C | Schering-Plough | First oral CCR5 antagonist | QTc prolongation; discontinued |
| Vicriviroc | Schering-Plough | Enhanced potency & safety | Phase III completed (not marketed) |
| Maraviroc | Pfizer | Cardiac safety profile | FDA-approved (2007) |
| Cenicriviroc | Tobira Therapeutics | Dual CCR5/CCR2 inhibition | Investigational for HIV/NASH |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: